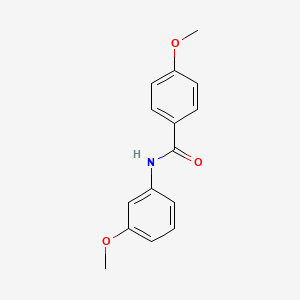

4-methoxy-N-(3-methoxyphenyl)benzamide

Description

4-Methoxy-N-(3-methoxyphenyl)benzamide is a benzamide derivative featuring methoxy substituents at the para-position of the benzoyl group and the meta-position of the aniline ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications that influence biological activity, solubility, and crystallinity. Its synthesis typically involves coupling 4-methoxybenzoyl chloride with 3-methoxyaniline under basic conditions .

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

4-methoxy-N-(3-methoxyphenyl)benzamide |

InChI |

InChI=1S/C15H15NO3/c1-18-13-8-6-11(7-9-13)15(17)16-12-4-3-5-14(10-12)19-2/h3-10H,1-2H3,(H,16,17) |

InChI Key |

JVSYKMQEVJDAIF-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Aromatic Rings

4-Methoxy-N-(3-Methylphenyl)Benzamide (CAS 60561-71-9)

- Structure : Replaces the 3-methoxy group with a methyl group.

- Biological assays indicate that the methoxy group is critical for interactions with targets such as cellulose synthase (as seen in ES20 analogs) .

4-Methoxy-N-(Phenylcarbamothioyl)Benzamide

- Structure : Incorporates a thiourea (-NH-CS-NH-) bridge.

- Impact : The thiourea moiety enhances metal-chelating properties, enabling the formation of stable complexes with transition metals (e.g., Mn(II), Co(II)) . This modification is exploited in catalysis and materials science.

3-Chloro-N-(4-{[(4-Methoxybenzoyl)Carbamothioyl]Amino}Phenyl)Benzamide

- Structure : Adds a chlorine atom on the benzamide ring and a thiourea-linked phenyl group.

- The thiourea group further enhances metal coordination .

Heterocyclic Ring Incorporation

(Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-2,3-Dihydrothiazol-2-Ylidene]-4-Methyl-Benzamide

- Structure : Features a dihydrothiazole ring fused to the benzamide.

- Impact : The thiazole ring introduces planarity and rigidity, which can improve crystallinity and π-π stacking interactions. X-ray studies confirm a mean C–C bond length of 1.39 Å, typical for aromatic systems .

4-Methoxy-N-(4-Methoxy-3-Prop-2-Ynyl-1,3-Benzothiazol-2-Ylidene)Benzamide

- Structure : Includes a benzothiazole ring with a propargyl group.

- Impact : The propargyl group enables click chemistry modifications, while the benzothiazole core is associated with fluorescence properties, useful in imaging applications .

ES20 (4-Methoxy-N-{[2-(2-Methylbenzoyl)Hydrazino]Carbothioyl}Benzamide)

- Activity : A potent cellulose synthase inhibitor with herbicidal properties.

- SAR : Among 11 analogs tested, only ES20 showed significant activity, highlighting the necessity of the 4-methoxy group and the carbothioyl-hydrazine side chain .

5-[3-(2,5-Dimethoxy-4-Methylsulfonylamino-Benzyl)-Ureido]-N-(3,4-Dimethoxyphenyl)-2-Ethoxybenzamide

- Structure : Contains multiple methoxy and sulfonyl groups.

- Impact: The additional sulfonylamino group enhances hydrogen-bonding capacity, improving target affinity. This compound is explored for type-II diabetes drug development .

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.